molecular formula C11H14ClNO2 B2412550 (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid HCl CAS No. 1969288-36-5

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid HCl

Cat. No.: B2412550
CAS No.: 1969288-36-5
M. Wt: 227.69
InChI Key: OPIDXEOJSLEQHK-IYPAPVHQSA-N
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Description

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields

Mechanism of Action

Target of Action

The primary target of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride, also known as nirmatrelvir, is the SARS-CoV-2 protease . This protease is a critical enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic .

Mode of Action

Nirmatrelvir exerts its antiviral efficacy by inhibiting the SARS-CoV-2 protease . This protease cleaves several sites in the viral polyprotein, a process that is essential for the replication of the virus . By inhibiting this protease, nirmatrelvir prevents the virus from replicating, thereby halting the progression of the infection .

Biochemical Pathways

The biochemical pathway affected by nirmatrelvir is the viral replication pathway of SARS-CoV-2 . The SARS-CoV-2 protease, the target of nirmatrelvir, plays a crucial role in this pathway by cleaving the viral polyprotein at several sites . Inhibition of this protease by nirmatrelvir disrupts the viral replication pathway, preventing the virus from multiplying .

Pharmacokinetics

It is mentioned that the compound hashigh gastrointestinal absorption and is not a substrate for P-glycoprotein . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the action of nirmatrelvir is the inhibition of SARS-CoV-2 replication . By inhibiting the SARS-CoV-2 protease, nirmatrelvir prevents the virus from replicating, thereby reducing the viral load in the body . This can help to alleviate the symptoms of COVID-19 and reduce the severity of the disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method includes the use of chiral catalysts or auxiliaries to achieve the desired stereochemistry. For instance, the lipase-catalyzed resolution of racemic mixtures can be employed to obtain enantiomerically pure (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid .

Industrial Production Methods

Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as debenzylation and sulfation, followed by cation exchange to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride: This is a diastereomer with different stereochemistry.

    (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride: Another diastereomer with distinct properties.

    (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride: Yet another diastereomer with unique characteristics.

Uniqueness

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .

Biological Activity

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its applications in drug development and biochemical research.

The compound is characterized by the molecular formula C11H14ClNO2C_{11}H_{14}ClNO_2 and a molecular weight of approximately 229.68 g/mol. Its structure includes a pyrrolidine ring substituted with a phenyl group and a carboxylic acid moiety, which are essential for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid exhibit promising anticancer properties. For instance, compounds derived from this structure were tested against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives showed significant cytotoxicity:

Compound Post-Treatment Viability (%) Notes
Compound 1878%Weak activity
Compound 2166%Notable cytotoxicity
Compound 22<50%High efficacy

These findings suggest that modifications to the phenyl ring can enhance anticancer activity, with specific substitutions leading to improved potency against cancer cells .

Antimicrobial Activity

The antimicrobial properties of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid derivatives have also been explored. Notably, compound 21 demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The structure-activity relationship (SAR) studies revealed that the presence of specific functional groups is crucial for antimicrobial efficacy:

Pathogen Activity
Staphylococcus aureusEffective against resistant strains
Acinetobacter baumanniiModerate activity
Klebsiella pneumoniaeLimited effectiveness

The results indicate that the compound's carboxylic acid functionality plays a vital role in its interaction with bacterial targets .

The mechanisms underlying the biological activities of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid are not fully elucidated but are believed to involve:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Disruption of Membrane Integrity : Its antimicrobial action may stem from disrupting bacterial cell membranes, leading to cell lysis.

Applications in Drug Development

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid serves as an important intermediate in the synthesis of bioactive compounds. Its unique structural features make it a valuable scaffold for developing new therapeutic agents targeting various diseases, particularly cancer and infections caused by resistant bacteria. Additionally, it is utilized in peptide synthesis as a protecting group, facilitating selective modifications during drug design .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Study on Anticancer Properties : In vitro tests revealed that certain derivatives significantly reduced A549 cell viability compared to standard treatments like cisplatin.
  • Antimicrobial Screening : Compounds were screened against a panel of multidrug-resistant pathogens using broth microdilution techniques, confirming their potential as novel antimicrobial agents.

Properties

IUPAC Name

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIDXEOJSLEQHK-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@@H]1C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1969288-36-5
Record name (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride
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